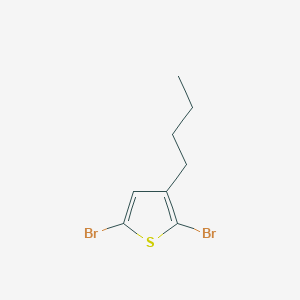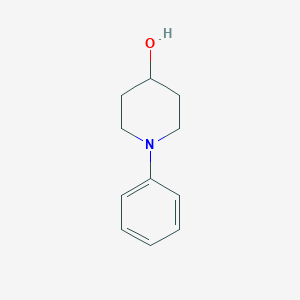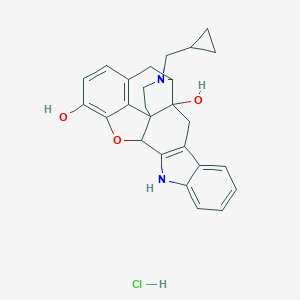
2,5-二溴-3-丁基噻吩
描述
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium-catalyzed coupling reactions, such as the Stille's reaction, which is used for the regioselective synthesis of oligothiophenes. For instance, polyhydroxyoligothiophenes are synthesized through palladium(0)-catalyzed coupling of mono- and distannanes with appropriate monobromo compounds, showcasing the adaptability of thiophene chemistry for generating complex molecular structures (Barbarella et al., 1996).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is significantly influenced by substituent effects. For example, silyl-functionalized dibromo-dithiophenes exhibit varying degrees of π-conjugation and molecular packing based on the nature of the silyl groups, highlighting the importance of functional groups in dictating the electronic properties of thiophene-based molecules (Baumgartner, 2005).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including oxidative bromination, which can simultaneously perform oxidation and bromination. This dual functionality of Br2 is demonstrated in the synthesis of 3,4-diaryl-2,5-dibromothiophenes, showcasing the versatility of thiophenes in chemical transformations (Dang & Chen, 2007).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility and molecular weight, are tailored by the introduction of side chains. For example, diblock conjugated copolymers of poly(3-butylthiophene) exhibit distinct physical properties determined by their molecular weight and polydispersity indices, illustrating the impact of polymer architecture on material characteristics (Wu et al., 2009).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as reactivity and photophysical properties, are influenced by their functional groups. The interaction of 3-amino-2-cyanothioacrylamides with halo methylene compounds yields 5-acyl-2-amino-3-cyanothiophenes, demonstrating the synthetic flexibility and potential for generating optoelectronically active thiophene-based compounds (Lugovik et al., 2017).
科学研究应用
有机电子学
2,5-二溴-3-丁基噻吩: 是合成导电聚合物的重要前体 . 这些聚合物是 有机电子学的关键,特别是在柔性轻质电子器件的开发方面。该化合物能够形成聚噻吩,这是一种半导体聚合物,使其成为有机晶体管、太阳能电池和有机发光二极管(OLED)的关键材料。
聚合物合成
该化合物在格氏试剂复分解(GRIM)聚合过程中用作单体 . 它用于创建具有高头尾选择性的区域规整聚噻吩,这对于在所得聚合物中实现高电导率和稳定性至关重要。这些特性对于聚合物在光电器件中的应用至关重要。
光伏电池
在可再生能源领域,2,5-二溴-3-丁基噻吩用于合成用于光伏电池的聚噻吩 . 这些电池将太阳能转化为电能,使用聚噻吩可以提高其效率和稳定性,使太阳能成为更可行的能源。
材料科学
2,5-二溴-3-丁基噻吩: 在材料科学研究中发挥着重要作用,特别是在开发具有特定电学和光学性质的新材料方面 . 它在创建导电聚合物方面的应用使人们能够探索用于各种技术应用的新材料,包括传感器和执行器。
传感器
由2,5-二溴-3-丁基噻吩合成的导电聚合物可用于传感器技术 . 这些传感器可以检测各种物理或化学刺激,例如温度变化或特定分子的存在,这使得它们在环境监测、医疗诊断和工业过程控制中非常有用。
作用机制
Target of Action
The primary target of 2,5-Dibromo-3-butylthiophene is the polymerization process of 3-alkylthiophenes . This compound plays a crucial role in the formation of regiospecific poly-3-butylthiophenes .
Mode of Action
2,5-Dibromo-3-butylthiophene interacts with its targets through a process known as the Grignard metathesis polymerization . Initially, the Grignard reagent undergoes oxidative addition to the monomer to afford the 2-bromo-5-chloromagnesio-3-butylthiophene or the 2-chloromagnesio 5-bromo-3-butylthiophene regioisomers . These intermediates are then polymerized catalytically to a series of regiospecific poly-3-butylthiophenes .
Biochemical Pathways
The affected pathway is the polymerization of 3-alkylthiophenes . The downstream effects include the formation of regiospecific poly-3-butylthiophenes, which are crucial in the field of organic electronics .
Pharmacokinetics
It has a molecular weight of 298.04 , and it’s a solid at room temperature . Its density is 1.67 g/mL at 25 °C , and it has a boiling point of 270-281 °C . These properties may influence its bioavailability.
Result of Action
The result of the action of 2,5-Dibromo-3-butylthiophene is the formation of regiospecific poly-3-butylthiophenes . These polymers have potential applications in the field of organic electronics .
Action Environment
The action of 2,5-Dibromo-3-butylthiophene can be influenced by environmental factors. For instance, it should be stored at 2-8°C and kept in a dark place under an inert atmosphere . These conditions help maintain the stability and efficacy of the compound.
安全和危害
属性
IUPAC Name |
2,5-dibromo-3-butylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2S/c1-2-3-4-6-5-7(9)11-8(6)10/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSQCQUZWSQKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344916 | |
| Record name | 2,5-Dibromo-3-butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116971-10-9 | |
| Record name | 2,5-Dibromo-3-butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the challenges associated with controlling the polymerization of 2,5-Dibromo-3-butylthiophene to obtain regioregular poly(3-butylthiophene)?
A1: Achieving high regioregularity in poly(3-butylthiophene) synthesis using 2,5-Dibromo-3-butylthiophene is crucial for obtaining desirable material properties. The challenge lies in controlling the coupling reaction during polymerization. Grignard metathesis polymerization (GRIM) is a commonly used method, but it often leads to a mixture of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. [] This mixed coupling results in structural defects within the polymer chain, negatively impacting its conductivity and other properties.
Q2: How does the molecular weight of poly(3-butylthiophene)-b-poly(3-octylthiophene) affect its self-assembly behavior?
A2: The molecular weight of block copolymers significantly influences their self-assembly behavior. In the case of poly(3-butylthiophene)-b-poly(3-octylthiophene) (P3BT-b-P3OT), varying the block lengths can lead to different morphologies in the solid state. [] This is because the different alkyl side chains (butyl and octyl) on the thiophene rings lead to varying degrees of incompatibility between the blocks. This difference drives the self-assembly process, leading to microphase separation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)





![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)

